molecular formula C11H13NO4 B092488 Butyl 4-nitrobenzoate CAS No. 120-48-9

Butyl 4-nitrobenzoate

Cat. No.: B092488
CAS No.: 120-48-9
M. Wt: 223.22 g/mol
InChI Key: DVTGVOHTTDVRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-nitrobenzoate, also known as this compound, is an organic compound with the molecular formula C11H13NO4. It is a butyl ester of 4-nitrobenzoic acid and is characterized by its yellow crystalline appearance. This compound is used in various chemical syntheses and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to reflux at around 120°C for several hours, followed by purification steps to isolate the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and catalysts, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Butyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of butyl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-nitrobenzoic acid and butanol. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by a catalyst .

Comparison with Similar Compounds

  • Ethyl 4-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Propyl 4-nitrobenzoate

Comparison: Butyl 4-nitrobenzoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its ethyl, methyl, and propyl counterparts. For example, the butyl ester has a higher boiling point and different solubility characteristics, making it suitable for specific applications where longer alkyl chains are advantageous .

Biological Activity

Butyl 4-nitrobenzoate is an ester derived from 4-nitrobenzoic acid and butanol, characterized by its molecular formula C11H13NO4C_{11}H_{13}NO_4 and a molecular weight of 223.23 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the esterification of 4-nitrobenzoic acid with butanol, typically using sulfuric acid as a catalyst under controlled conditions. The reaction can be summarized as follows:

4 Nitrobenzoic Acid+ButanolH2SO4Butyl 4 Nitrobenzoate+H2O\text{4 Nitrobenzoic Acid}+\text{Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Butyl 4 Nitrobenzoate}+\text{H}_2\text{O}

The compound is known for its stability and solubility in organic solvents, making it suitable for various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitrobenzoate derivatives, including this compound. Research indicates that compounds containing nitro groups exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (Mtb). A study demonstrated that nitrobenzoates can inhibit pathogen growth in vitro, suggesting their potential as antimycobacterial agents .

Table 1: Antimicrobial Activity of Nitrobenzoates

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis12.5 μg/mL
3,5-DinitrobenzoateE. coli25 μg/mL
4-Nitrobenzoic AcidStaphylococcus aureus10 μg/mL

Anticancer Activity

Nitrobenzoate derivatives have also been investigated for their anticancer properties. For instance, studies have shown that compounds like this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. A notable mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell mitosis .

Case Study: Anticancer Effects
In a study examining the effects of this compound on breast cancer cells (MCF-7), researchers observed:

  • Inhibition of Cell Proliferation: A dose-dependent reduction in cell viability was noted at concentrations ranging from 10 to 50 µM.
  • Induction of Apoptosis: Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating higher rates of apoptosis.

Anti-inflammatory Activity

The anti-inflammatory potential of nitrobenzoate derivatives has been explored in various models. This compound has been shown to suppress inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Table 2: Inflammatory Cytokine Levels Post-Treatment

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150100
This compound7550

The biological activities of this compound can be attributed to several mechanisms:

  • Nitro Group Activity: The presence of the nitro group is crucial for the antimicrobial and anticancer activities, likely due to its ability to generate reactive nitrogen species within cells.
  • Prodrug Characteristics: As an ester, this compound may act as a prodrug that is activated inside cells by hydrolysis, releasing the active form (4-nitrobenzoic acid) which exhibits enhanced biological activity.

Properties

IUPAC Name

butyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTGVOHTTDVRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152643
Record name Butyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-48-9
Record name Benzoic acid, 4-nitro-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 4-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Butyl 4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Butyl 4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Butyl 4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Butyl 4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Butyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.